Cas no 352359-23-0 (1-boc-5-fluoro-1H-indole-2-boronic acid)

1-boc-5-fluoro-1H-indole-2-boronic acid 化学的及び物理的性質
名前と識別子
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- 1-Boc-5-Fluoro-1H-indole-2-boronic acid
- N-tert-Butoxycarbonyl-5-fluoro-1H-indole-2-boronic acid
- 1-Boc-5-fluoroindole-2-boronic acid
- 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-, 1-(1,1-dimethylethyl) ester
- N-(Boc)-5-fluoroindole-2-boronic acid
- (1-(tert-Butoxycarbonyl)-5-fluoro-1H-indol-2-yl)boronic acid
- [5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
- 5-fluoroindole-2-boronic acid, n-boc protected
- 1-(tert-butoxycarbonyl)-5-fluoro-1H-indol-2-ylboronic acid
- 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indol-2-yl-2-boronic acid
- N-Boc-5-fluoroindole-2-boronic acid
- BCP27563
- DTXSID40376877
- 1-Boc-5-fluoroindole-2-boronic acid, AldrichCPR
- N-Boc-5-fluoro-indol-2-yl boronic acid
- A15515
- 1-(tert-butoxycarbonyl)-5-fluoro-1H-indol-2-ylboronic acid;1-Boc-5-fluoroindole-2-boronic Acid
- SCHEMBL594560
- J-503651
- AB18601
- AS-48278
- 352359-23-0
- 5-fluoro-1-tert-butoxycarbonylindole-2-boronic acid
- MFCD04114581
- F30152
- TZHYEXHDCFQZGG-UHFFFAOYSA-N
- N-Boc-5-fluoro-indole-2-boronic acid
- AKOS015841420
- SY023465
- FT-0644489
- CS-0002266
- 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected
- 1-boc-5-fluoro-1H-indole-2-boronic acid
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- MDL: MFCD04114581
- インチ: 1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
- InChIKey: TZHYEXHDCFQZGG-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C2=C(C=1[H])C([H])=C(B(O[H])O[H])N2C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 279.107816g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 279.107816g/mol
- 単一同位体質量: 279.107816g/mol
- 水素結合トポロジー分子極性表面積: 71.7Ų
- 重原子数: 20
- 複雑さ: 374
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.24
- ゆうかいてん: 130-140
- ふってん: 446.5 ℃ at 760 mmHg
- フラッシュポイント: 223.8°C
- 屈折率: 1.534
- PSA: 71.69000
- LogP: 1.24340
1-boc-5-fluoro-1H-indole-2-boronic acid セキュリティ情報
- 危害声明: Irritant/Keep Cold
-
危険物標識:
- ちょぞうじょうけん:低温を保つ
1-boc-5-fluoro-1H-indole-2-boronic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-boc-5-fluoro-1H-indole-2-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030561-1g |
(1-(tert-Butoxycarbonyl)-5-fluoro-1H-indol-2-yl)boronic acid |
352359-23-0 | 98% | 1g |
¥384.00 | 2024-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02025-5g |
1-Boc-5-fluoroindole-2-boronic Acid |
352359-23-0 | 95% | 5g |
¥3679.0 | 2024-07-16 | |
TRC | B601238-100mg |
1-BOC-5-fluoroindole-2-boronic acid |
352359-23-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B601238-500mg |
1-BOC-5-fluoroindole-2-boronic acid |
352359-23-0 | 500mg |
$ 144.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030561-5g |
(1-(tert-Butoxycarbonyl)-5-fluoro-1H-indol-2-yl)boronic acid |
352359-23-0 | 98% | 5g |
¥1428.00 | 2024-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0538-5G |
1-boc-5-fluoro-1H-indole-2-boronic acid |
352359-23-0 | 95% | 5g |
¥ 1,656.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y0999664-10g |
1-BOC-5-fluoroindole-2-boronic acid |
352359-23-0 | 95% | 10g |
$560 | 2024-08-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53019-1g |
1-Boc-5-fluoroindole-2-boronic acid, 95% |
352359-23-0 | 95% | 1g |
¥5901.00 | 2023-02-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 069487-25g |
1-Boc-5-fluoroindole-2-boronic acid |
352359-23-0 | 95% | 25g |
73740.0CNY | 2021-08-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10842-25g |
(1-(tert-butoxycarbonyl)-5-fluoro-1H-indol-2-yl)boronic acid |
352359-23-0 | 95% | 25g |
$1100 | 2023-09-07 |
1-boc-5-fluoro-1H-indole-2-boronic acid 関連文献
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1. Book reviews
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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4. Book reviews
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
1-boc-5-fluoro-1H-indole-2-boronic acidに関する追加情報
Recent Advances in the Application of 1-Boc-5-fluoro-1H-indole-2-boronic acid (CAS: 352359-23-0) in Chemical Biology and Drug Discovery
The compound 1-Boc-5-fluoro-1H-indole-2-boronic acid (CAS: 352359-23-0) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in Suzuki-Miyaura cross-coupling reactions and as a key building block in the synthesis of biologically active molecules. This research brief highlights the latest developments and applications of this important boronic acid derivative, with a focus on its role in drug discovery and chemical biology research.
Recent studies have demonstrated the effectiveness of 1-Boc-5-fluoro-1H-indole-2-boronic acid in the synthesis of novel indole-based compounds with potential therapeutic applications. The presence of both the boronic acid group and the Boc-protected amine makes this compound particularly valuable for the construction of complex molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry reported its successful use in the synthesis of selective kinase inhibitors, showing promising activity against various cancer cell lines.
In the context of PROTAC (Proteolysis Targeting Chimera) development, 1-Boc-5-fluoro-1H-indole-2-boronic acid has emerged as a crucial intermediate. Researchers at several pharmaceutical companies have incorporated this building block into their PROTAC designs, taking advantage of its favorable physicochemical properties and synthetic versatility. The fluorine substitution at the 5-position has been shown to improve metabolic stability and membrane permeability in resulting compounds.
The compound's application extends beyond small molecule drug discovery. Recent work published in ACS Chemical Biology has demonstrated its utility in the development of chemical probes for studying protein-protein interactions. The boronic acid moiety allows for subsequent functionalization through various conjugation strategies, while the Boc group provides a handle for further modifications under mild conditions.
From a synthetic chemistry perspective, significant progress has been made in optimizing the preparation of 1-Boc-5-fluoro-1H-indole-2-boronic acid. A 2024 publication in Organic Process Research & Development described an improved, scalable synthesis route that addresses previous challenges with yield and purity. This advancement is particularly important as demand for this building block continues to grow in both academic and industrial settings.
In conclusion, 1-Boc-5-fluoro-1H-indole-2-boronic acid (CAS: 352359-23-0) represents a valuable tool in modern drug discovery and chemical biology research. Its unique combination of structural features and synthetic versatility continues to enable the development of novel bioactive compounds and research tools. Future research directions may focus on expanding its applications in targeted protein degradation and the development of covalent inhibitors.
352359-23-0 (1-boc-5-fluoro-1H-indole-2-boronic acid) 関連製品
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